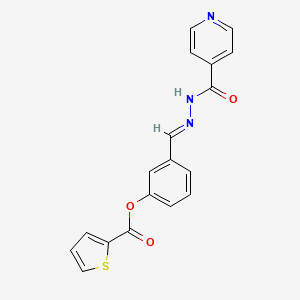

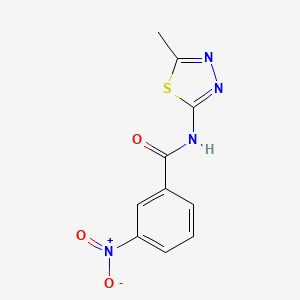

![molecular formula C14H11N3O4 B5729494 2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

2-[(3-nitrobenzoyl)amino]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(3-nitrobenzoyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colorless crystals in crystalline form .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-[(3-nitrobenzoyl)amino]benzamide” is similar to that of benzamide . The molecular formula is C21H15N5O8 .Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is direct condensation .科学研究应用

Anticancer Properties

2-[(3-nitrobenzoyl)amino]benzamide: has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s mechanism of action involves interfering with key cellular pathways, making it a subject of interest in cancer drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 2-[(3-nitrobenzoyl)amino]benzamide may modulate inflammatory responses by targeting specific signaling pathways. Its anti-inflammatory properties make it relevant for drug discovery and therapeutic interventions .

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. Researchers are exploring how 2-[(3-nitrobenzoyl)amino]benzamide can enhance cellular defense mechanisms .

Photodynamic Therapy (PDT)

PDT is a non-invasive treatment for cancer and other conditions. It involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy abnormal cells2-[(3-nitrobenzoyl)amino]benzamide has been investigated as a potential photosensitizer due to its absorption properties in the visible light range .

Organic Synthesis and Medicinal Chemistry

Chemists utilize this compound in synthetic routes to create more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel drugs or functional materials. Medicinal chemists explore derivatives of 2-[(3-nitrobenzoyl)amino]benzamide for specific biological activities .

Biological Probes and Imaging Agents

Fluorescent derivatives of 2-[(3-nitrobenzoyl)amino]benzamide serve as valuable tools in cell biology and bioimaging. Researchers label cellular components with these probes to visualize specific processes, such as protein localization or receptor binding. Their use extends to studying cellular dynamics and disease mechanisms .

作用机制

Target of Action

The primary target of 2-[(3-nitrobenzoyl)amino]benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

It is believed to interact with its target, the glycogen phosphorylase, muscle form, leading to changes in the enzyme’s activity

Biochemical Pathways

The compound affects the glycogenolysis pathway by interacting with the Glycogen phosphorylase, muscle form

Result of Action

Given its target, it may influence the levels of glucose in the body by modulating glycogenolysis

属性

IUPAC Name |

2-[(3-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHDDECYHGSHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitrobenzoyl)amino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)